4-Methylquinoline-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Methylquinoline-2-carbonitrile and related compounds often involves multi-component reactions that allow for the efficient construction of the quinoline core. For example, N2-Methyl- or aryl-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles can be synthesized via a four-component, one-pot reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in basic ionic liquid with good to excellent yields (Wan et al., 2011). This method exemplifies the complexity and efficiency of modern synthetic approaches to quinoline derivatives.
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 4-Methylquinoline-2-carbonitrile, is characterized by the quinoline core, a benzene ring fused to a pyridine ring. The substituents on this core, such as the methyl group at the 4-position and the nitrile group at the 2-position, significantly influence the compound's electronic and steric properties. The structure of substituted quinoline derivatives has been determined by X-ray analysis in some cases, providing valuable insights into their conformations and reactivity (Dyachenko et al., 2015).
Chemical Reactions and Properties
4-Methylquinoline-2-carbonitrile participates in various chemical reactions, reflecting its reactivity and potential for functionalization. The nitrile group, in particular, can undergo transformations such as hydrolysis, reduction, and cross-coupling reactions, leading to a wide range of derivatives with diverse properties. The compound's reactivity under different conditions, such as in the presence of external magnetic fields, has been studied, highlighting the influence of physical factors on its chemical behavior (HataNorisuke & HokawaMasahito, 2006).
Scientific Research Applications
Photoinduced Substitution Reactions : A study explored the effects of external magnetic fields on the photoinduced substitution reactions of 4-Methylquinoline-2-carbonitrile, finding a significant impact due to hyperfine interaction (HFI) and Δg mechanisms (Hata & Hokawa, 2006).
Optoelectronic and Nonlinear Properties : Research on hydroquinoline derivatives, including a close relative of 4-Methylquinoline-2-carbonitrile, highlighted their potential as multifunctional materials with applications in optoelectronics and nonlinear optics due to their structural and electronic properties (A. Irfan et al., 2020).
EGFR Kinase Inhibition : 4-Anilino-6,7-dialkoxyquinoline-3-carbonitriles, structurally related to 4-Methylquinoline-2-carbonitrile, have been studied for their inhibition of epidermal growth factor receptor (EGFR) kinase, indicating potential applications in cancer treatment (Wissner et al., 2000).
Aerobic Biodegradation : 4-Methylquinoline and related compounds, known as environmental contaminants, have been studied for their biodegradation under aerobic conditions by soil bacteria, suggesting applications in environmental bioremediation (Sutton et al., 1996).
Corrosion Inhibition : Computational studies have evaluated the corrosion inhibition properties of novel quinoline derivatives, including those structurally similar to 4-Methylquinoline-2-carbonitrile, against iron corrosion, indicating potential applications in materials science and engineering (Erdoğan et al., 2017).
Synthesis of Medicinal Compounds : There is research into the one-pot synthesis of N2-Substituted 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, relevant for medicinal chemistry, showcasing the versatility of quinoline derivatives in pharmaceutical synthesis (Y. Wan et al., 2011).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 4-Methylquinoline-2-carbonitrile, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
properties
IUPAC Name |
4-methylquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZSCKRIEGYCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344549 | |
Record name | 4-Methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylquinoline-2-carbonitrile | |
CAS RN |
10590-69-9 | |
Record name | 4-Methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinoline-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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